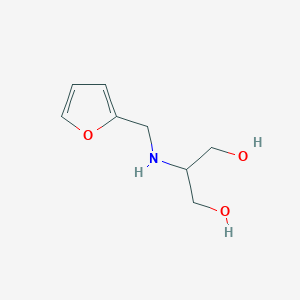
2-((Furan-2-ylmethyl)amino)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Furan-2-ylmethyl)amino)propane-1,3-diol is an organic compound with the molecular formula C8H13NO3 This compound features a furan ring, an amino group, and a propane-1,3-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol typically involves the reaction of furan-2-carbaldehyde with 2-amino-1,3-propanediol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Furan-2-ylmethyl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the amino group can produce N-methyl or N-ethyl derivatives.
Aplicaciones Científicas De Investigación
2-((Furan-2-ylmethyl)amino)propane-1,3-diol has several scientific research applications:
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of 2-((Furan-2-ylmethyl)amino)propane-1,3-diol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the furan ring.
Furan-2-carbaldehyde: Contains the furan ring but lacks the amino and diol functionalities.
N-Methyl-2-((furan-2-ylmethyl)amino)propane-1,3-diol: A methylated derivative of the target compound.
Uniqueness
2-((Furan-2-ylmethyl)amino)propane-1,3-diol is unique due to the presence of both the furan ring and the propane-1,3-diol moiety
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H13NO3/c10-5-7(6-11)9-4-8-2-1-3-12-8/h1-3,7,9-11H,4-6H2 |
Clave InChI |
IMNUTYIWJHKMFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


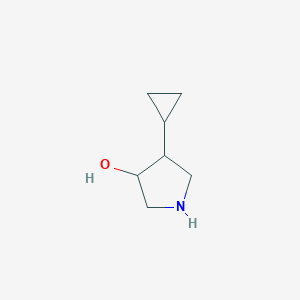
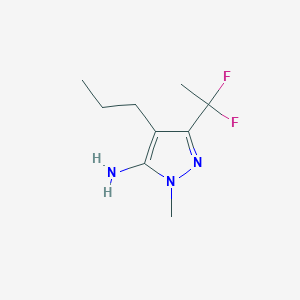
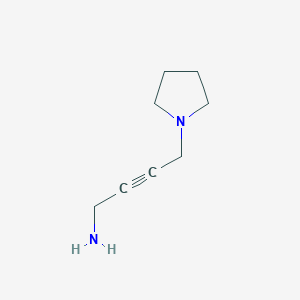

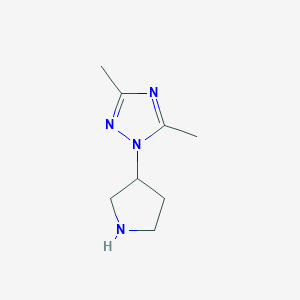
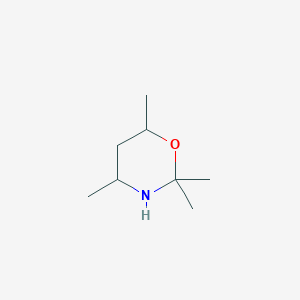
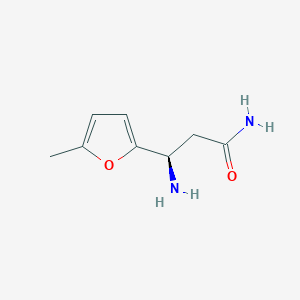
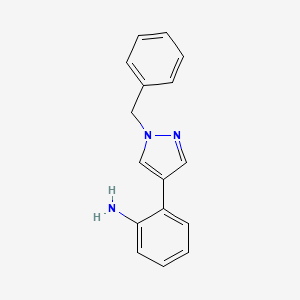
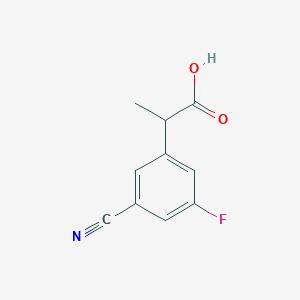
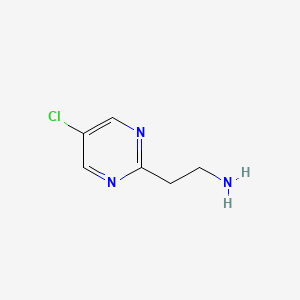
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
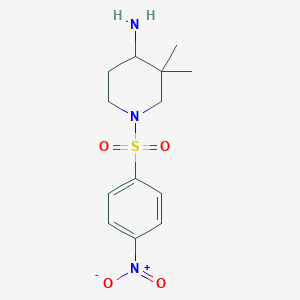
![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
